

A Technical Guide to Cy3.5 Dye: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the fluorescent dye Cyanine 3.5 (**Cy3.5**), with a focus on its molecular weight, spectral properties, and common applications in research and drug development.

Core Properties of Cy3.5 Dye

Cy3.5 is a bright, orange-red fluorescent dye valued for its photostability and high quantum yield.[1][2] It belongs to the cyanine family of synthetic polymethine dyes.[3][4] The molecular weight of **Cy3.5** is dependent on its specific chemical modification, as different derivatives are used for labeling various biomolecules. The core structure is often modified with reactive groups (like NHS esters for targeting amines) or solubilizing groups (like sulfo groups).

Quantitative Data Summary

The key quantitative parameters for **Cy3.5** and its common derivatives are summarized in the table below. It is crucial to identify the specific derivative being used to ensure accurate calculations and experimental design.



Property	Cy3.5 (General)	Cy3.5 NHS Ester	Cy3.5 Dimethyl	Sulfo-Cy3.5 NHS Ester
Molecular Weight (g/mol)	Varies	741.62[5]	493.1[6]	1088.33[7]
Excitation Maximum (nm)	~581 - 591	~581[8]	591[6]	~581[7]
Emission Maximum (nm)	~596 - 604	~596[8]	604[6]	~596[7]
Molar Extinction Coeff. (cm ⁻¹ M ⁻¹)	~116,000 - 150,000	~116,000[8]	116,000[6]	150,000
Quantum Yield	~0.35[6][8]	~0.35	0.35[6]	High
Stokes Shift (nm)	~15[2][7]	~15	13	~15[7]
Solubility	Organic Solvents (DMF, DMSO)[9]	Organic Solvents[5]	DMF, DMSO, DCM[6]	Water[7]

Experimental Protocols

Detailed methodologies for common applications of **Cy3.5** are provided below. These protocols serve as a starting point and may require optimization for specific experimental contexts.

Protein Labeling with Cy3.5 NHS Ester

This protocol outlines the covalent labeling of a protein with a **Cy3.5** N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS)
- 1 M Sodium Bicarbonate
- Cy3.5 NHS Ester
- Anhydrous DMF or DMSO



Gel filtration column

Procedure:

- Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Adjust the pH to ~8.3 by adding 1 M sodium bicarbonate to a final concentration of 100 mM. This pH is optimal for the labeling of primary amines.[8]
- Dye Stock Solution: Immediately before use, dissolve the Cy3.5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[8]
- Labeling Reaction: Add the dye stock solution to the protein solution. A typical starting point is a 10:1 molar ratio of dye to protein, though this may need to be optimized.[8] Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification: Separate the labeled protein from unreacted dye using a gel filtration column equilibrated with PBS. The labeled protein will be visible as a colored band.[8]
- Degree of Labeling (Optional): The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~581 nm (for Cy3.5) and using the Beer-Lambert law.[8]

Live-Cell Imaging with Labeled Proteins

This protocol describes the introduction of a **Cy3.5**-labeled protein into live cells for fluorescence microscopy.

Materials:

- Cy3.5-labeled protein
- Plated cells on a glass-bottom dish or chamber slide
- Appropriate cell culture medium (phenol red-free is recommended)
- Fluorescence microscope with appropriate filters (Excitation: ~580 nm, Emission: ~600 nm) and an environmental chamber (37°C, 5% CO₂)[8]



Procedure:

- Cell Preparation: Plate cells at an appropriate density and allow them to adhere for 24-48 hours.[8]
- Introduction of Labeled Protein: Introduce the **Cy3.5**-labeled protein into the cells using a suitable method (e.g., microinjection, electroporation, or a protein delivery reagent).
- Incubation and Washing: Incubate the cells for a sufficient period to allow for protein localization. Gently wash the cells with fresh, pre-warmed medium to remove any excess labeled protein.
- Imaging: Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.[8] Acquire fluorescence images using the appropriate filter set.
 To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time.[8]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for antibody labeling with **Cy3.5** and its subsequent use in immunofluorescence for cellular imaging.



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Caption: Workflow for antibody labeling with **Cy3.5** and its use in immunofluorescence.



Applications in Drug Development and Research

Cy3.5 and its derivatives are versatile tools in various research and development areas:

- Fluorescence Microscopy: Ideal for high-resolution imaging of cellular structures and processes.[2]
- Molecular Probes: Effective for labeling proteins, nucleic acids, and other biomolecules for diagnostic and research purposes.
- In Vivo Imaging: While less common for deep-tissue imaging than near-infrared dyes, **Cy3.5** is effective for tracking cells or nanoparticles in superficial tissues.[1]
- Drug Delivery: **Cy3.5** can be conjugated to drug delivery systems, such as nanoparticles, to monitor their distribution and targeting in real-time.[10]
- Flow Cytometry: The bright signal of Cy3.5 is advantageous for cell sorting and analysis.[2]
- Immunoassays: Enhances the detection and quantification of proteins and antibodies in assays like Western blotting.[2]

The choice of **Cy3.5** dye should be based on the specific requirements of the experiment, including the target molecule, the desired solubility, and the available imaging instrumentation.

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